4-(2,4-Difluorophenyl)phenol
Overview
Description
“4-(2,4-Difluorophenyl)phenol” is an organic compound . It is used as a building block for the synthesis of various pharmaceutical compounds, such as antivirulence agents . It can also be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
The synthesis of “4-(2,4-Difluorophenyl)phenol” involves several steps. A process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate, an intermediate for the preparation of 5-(2,4-difluorophenyl)-salicylic acid, has been described . Another method involves reacting a 2,4-difluorobenzenediazonium salt with benzene or a benzenediazonium salt with 2,4-difluorobenzene and acylating the resulting compound .Molecular Structure Analysis
The molecular weight of “4-(2,4-Difluorophenyl)phenol” is 206.19 . The IUPAC name is 2’,4’-difluoro [1,1’-biphenyl]-4-ol . The InChI code is 1S/C12H8F2O/c13-9-3-6-11 (12 (14)7-9)8-1-4-10 (15)5-2-8/h1-7,15H .Physical And Chemical Properties Analysis
“4-(2,4-Difluorophenyl)phenol” is a solid at room temperature . The storage temperature is 2-8°C . Phenols, in general, are more soluble in water than alcohols and have a higher boiling point .Scientific Research Applications
Application 1: Degradation of 2,4-dichlorophenol in water
- Scientific Field : Environmental Science and Pollution Research .
- Summary of the Application : The compound is used in the efficient degradation of 2,4-dichlorophenol (2,4-DCP) in water through sequential electrocatalytic reduction and oxidation with a Pd-MWCNTs/Ni-foam electrode .
- Methods of Application : The process involves the sequential electrocatalytic reduction and oxidation of 2,4-DCP. The removal efficiency of 0.31 mM phenol could reach 96.76% after 90-min degradation with the rate constant of 0.0367 min −1 .
- Results or Outcomes : The removal efficiencies of 2,4-DCP, phenol, and total organic carbon (TOC) reached 99.72%, 97.07%, and 61.45%, respectively .
Application 2: Synthesis of Fluorinated Fluorescent Dye
- Scientific Field : Organic Chemistry .
- Summary of the Application : The compound is used in the synthesis of a fluorinated fluorescent dye known as "3-carboxy-6,8-difluoro-7-hydroxycoumarin (Pacific Blue)" .
- Results or Outcomes : The outcome of this application is the production of a fluorinated fluorescent dye, which can have various applications in biochemistry and medicine .
Application 3: Synthesis of 4,6-difluoro-5,7-dihydroxytryptamine
- Scientific Field : Biochemistry .
- Summary of the Application : The compound is used as a starting reagent during the synthesis of 4,6-difluoro-5,7-dihydroxytryptamine .
- Results or Outcomes : The outcome of this application is the production of 4,6-difluoro-5,7-dihydroxytryptamine, which can have various applications in neuroscience and pharmacology .
Application 4: Synthesis of Bithionol
- Scientific Field : Organic Chemistry .
- Summary of the Application : The compound is used as a precursor in the synthesis of bithionol .
- Results or Outcomes : The outcome of this application is the production of bithionol, which can have various applications in the pharmaceutical industry .
Application 5: Degradation of 2,4-dichlorophenol in Water
- Scientific Field : Environmental Science and Pollution Research .
- Summary of the Application : The compound is used in the efficient degradation of 2,4-dichlorophenol (2,4-DCP) in water through an electro-Fenton oxidation process .
- Methods of Application : The process involves the electro-Fenton oxidation of 2,4-DCP. The removal efficiency of 0.31 mM phenol could reach 96.0% after a certain degradation time with a rate constant of 0.0264 min −1 .
- Results or Outcomes : The removal efficiency and dechlorination rate of 2,4-DCP by the composite reached 96.0% and 95.6%, respectively .
Safety And Hazards
The safety information for “4-(2,4-Difluorophenyl)phenol” includes the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
properties
IUPAC Name |
4-(2,4-difluorophenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8/h1-7,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOVDRYKVVVCIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207831 | |
Record name | 2',4'-Difluoro(1,1'-biphenyl)-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Difluorophenyl)phenol | |
CAS RN |
59089-68-8 | |
Record name | 2′,4′-Difluoro[1,1′-biphenyl]-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59089-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',4'-Difluoro(1,1'-biphenyl)-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059089688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',4'-Difluoro(1,1'-biphenyl)-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',4'-difluoro[1,1'-biphenyl]-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.981 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2',4'-DIFLUORO(1,1'-BIPHENYL)-4-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A4JM6LXT5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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